2-(4-(6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted at positions 3, 5, and 6 with phenyl, methyl, and allyl groups, respectively. A piperazine ring is attached at position 7, with a terminal ethanol group on the piperazine nitrogen. Crystallographic confirmation of such structures often employs SHELXL/SHELXT for refinement and space-group determination .
Properties
IUPAC Name |
2-[4-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-3-7-19-17(2)24-21-20(18-8-5-4-6-9-18)16-23-27(21)22(19)26-12-10-25(11-13-26)14-15-28/h3-6,8-9,16,28H,1,7,10-15H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEHXKPNOOWSRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1CC=C)N3CCN(CC3)CCO)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, are known to be purine analogues. They have beneficial properties as antimetabolites in purine biochemical reactions.
Mode of Action
Based on its structural similarity to pyrazolo[1,5-a]pyrimidines, it can be inferred that it might interact with its targets by mimicking the structure of purine, thereby inhibiting purine-dependent biochemical reactions.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines, which are structurally similar, are known to inhibit purine-dependent biochemical reactions. This could potentially affect a wide range of biological processes, including DNA synthesis and energy metabolism, given the crucial role of purines in these processes.
Biological Activity
2-(4-(6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action based on diverse scientific studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization with piperazine and subsequent alkylation. The synthetic route often employs various reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) for coupling reactions, ensuring high yields and purity of the final product.
Antiviral Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antiviral activity. For instance, compounds in this class have been shown to inhibit hepatitis C virus (HCV) replication effectively. The mechanism involves targeting viral polymerases and disrupting their function, which is critical for viral replication .
Antimicrobial Activity
Several studies have reported moderate to strong antimicrobial activity associated with pyrazolo[1,5-a]pyrimidine derivatives. In vitro screening against various bacterial strains has demonstrated efficacy against pathogens such as Salmonella typhi and Bacillus subtilis. The activity is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases associated with cell proliferation and survival pathways. Additionally, docking studies have revealed favorable interactions with target proteins involved in cancer progression .
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes critical in metabolic pathways. For example, it has been shown to inhibit acetylcholinesterase (AChE), which is significant in neurodegenerative diseases like Alzheimer's .
- Receptor Modulation : It also exhibits properties that modulate receptor functions, particularly those involved in neurotransmission and cellular signaling pathways.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antiviral activity against HCV with IC50 values indicating potent inhibition at low concentrations. |
| Study 2 | Showed significant antibacterial effects against Gram-positive and Gram-negative bacteria, emphasizing its broad-spectrum potential. |
| Study 3 | Reported apoptosis induction in cancer cell lines with a detailed analysis of the signaling pathways involved. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Pyrazolo[1,5-a]pyrimidine Derivatives
- 2-[4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)-piperazin-1-yl]-ethanol (C₂₂H₂₉N₅O, MW 379.5): Differs in substituents (propyl at position 5 vs. allyl at position 6) and lacks the 3-phenyl group.
- 2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol (C₂₀H₂₃ClN₄O, MW 370.88): Replaces piperazine with piperidine and introduces a 4-chlorophenyl group. Piperidine reduces basicity compared to piperazine, impacting solubility and receptor binding .
Thiazolo[3,2-a]pyrimidine Analogs
Substituent Variations
Pharmacokinetic and Physicochemical Properties
- Solubility: The ethanol group in the target compound and analogs like improves aqueous solubility compared to non-polar derivatives (e.g., MK56) .
- Enzyme Inhibition: Sulfonyl-piperazine analogs () target oxidoreductases, indicating substituent-dependent selectivity .
Q & A
Basic: What are the established synthetic routes for this compound, and how are intermediates characterized?
Answer:
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors under reflux conditions. For example:
- Core formation : React benzylideneacetone with phenylhydrazine derivatives in ethanol under reflux (6–8 hours) to form the pyrazolo[1,5-a]pyrimidine core .
- Piperazine functionalization : Introduce the piperazine-ethanol moiety via nucleophilic substitution or coupling reactions. For instance, refluxing intermediates with silylformamidine in benzene can functionalize position 7 of the core .
- Characterization : Use 1H/13C NMR to confirm regiochemistry (e.g., allyl group positioning at C6) and mass spectrometry (MS) to validate molecular weight. Melting points (e.g., 221–223°C for intermediates) and elemental analysis (C, H, N) ensure purity .
Advanced: How does regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine core impact physicochemical properties?
Answer:
Functionalization at position 7 (e.g., allyl or trifluoromethyl groups) alters hydrophobicity and electronic properties:
- Trifluoromethyl groups enhance metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in analogs with IC50 values <1 μM for kinase targets .
- Allyl groups introduce steric bulk, potentially reducing solubility but improving membrane permeability. Solubility can be mitigated via ethanol/water crystallization .
- Methodology : Use HPLC with UV/Vis detection to monitor reaction progress and X-ray crystallography (if crystals form) to confirm regiochemistry .
Basic: What spectroscopic techniques are critical for structural confirmation?
Answer:
- 1H NMR : Resolves allyl protons (δ 5.2–5.8 ppm, multiplet) and piperazine N–CH2–CH2–OH protons (δ 3.4–3.6 ppm) .
- 13C NMR : Identifies carbonyl carbons (δ 160–170 ppm) and quaternary carbons in the pyrimidine ring (δ 145–155 ppm) .
- IR spectroscopy : Detects O–H stretches (3200–3600 cm⁻¹) and C=N/C=C vibrations (1500–1600 cm⁻¹) .
- MS (ESI+) : Molecular ion peaks (e.g., m/z 435.2 [M+H]+) confirm the target mass .
Advanced: How can computational modeling predict pharmacokinetic or binding properties?
Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions with targets (e.g., kinases or GPCRs). The piperazine-ethanol moiety may form hydrogen bonds with Asp/Glu residues .
- ADMET prediction : Tools like SwissADME estimate logP (~3.5, indicating moderate lipophilicity) and CYP450 metabolism (potential oxidation of the allyl group) .
- MD simulations : Assess stability of the trifluoromethyl-phenyl interaction in aqueous environments over 100 ns trajectories .
Basic: What are common pitfalls in optimizing synthetic yield?
Answer:
- Reaction time : Under-refluxing (e.g., <5 hours) leads to incomplete cyclization, reducing yields (e.g., from 70% to <50%) .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require rigorous drying to avoid hydrolysis .
- Workup : Neutralization with dilute HCl must be gradual to prevent precipitation of amorphous solids, which complicate crystallization .
Advanced: What strategies resolve contradictions in reported biological activity across analogs?
Answer:
- SAR analysis : Compare substituent effects. For example, trifluoromethyl analogs show 10-fold higher enzyme inhibition than methyl derivatives due to electronegativity .
- Assay validation : Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm binding discrepancies caused by fluorescent interference .
- Crystallographic studies : Resolve steric clashes (e.g., allyl vs. methyl at C6) that alter binding modes in kinase domains .
Advanced: How to design stability studies for degradation product identification?
Answer:
- Forced degradation : Expose the compound to 0.1 M HCl/NaOH (40°C, 24 hours) and UV light (254 nm, 48 hours). Monitor via LC-MS/MS to detect:
- QC methods : Use HPLC-PDA with C18 columns (acetonitrile/0.1% TFA gradient) to separate degradation peaks .
Basic: What purification methods are recommended for final product isolation?
Answer:
- Recrystallization : Use ethanol/water (1:1) for intermediates (yield 67–70%) or hexane for non-polar derivatives .
- Column chromatography : Employ silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for piperazine-containing compounds .
- MPLC : For scale-up, use reversed-phase C18 columns and methanol/water gradients to resolve closely eluting impurities .
Advanced: How does the piperazine-ethanol moiety influence solubility and formulation?
Answer:
- Solubility : The hydroxyl group enables salt formation (e.g., HCl salt, solubility >10 mg/mL in water) for parenteral formulations .
- Lipophilicity : Piperazine’s basicity (pKa ~9.5) increases solubility at physiological pH, but the allyl group raises logP, requiring co-solvents (e.g., PEG 400) for oral dosing .
- Stability : Protect from oxidation by storing under nitrogen at –20°C .
Advanced: What in vitro assays are suitable for preliminary toxicity screening?
Answer:
- Cytotoxicity : MTT assay on HEK293 cells (IC50 >100 μM suggests low toxicity) .
- hERG inhibition : Patch-clamp assays to assess cardiac risk (IC50 <1 μM indicates high risk) .
- Microsomal stability : Incubate with liver microsomes (human/rat) to estimate metabolic clearance (t1/2 >60 minutes preferred) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
